Cellular KRAS G12C Inhibition Potency: 58‑Fold and 130‑Fold More Potent Than Sotorasib and Adagrasib in NCI‑H358 NSCLC Cells
In NCI‑H358 NSCLC cells harboring KRAS G12C, D3S‑001 (elisrasib) achieved an IC₅₀ of 0.6 nmol/L for depletion of cellular active GTP‑bound KRAS, compared with 35 nmol/L for sotorasib and 78 nmol/L for adagrasib under identical 2‑hour treatment conditions [1].
| Evidence Dimension | Cellular active KRAS G12C depletion IC₅₀ |
|---|---|
| Target Compound Data | 0.6 nmol/L |
| Comparator Or Baseline | Sotorasib: 35 nmol/L; Adagrasib: 78 nmol/L |
| Quantified Difference | 58‑fold more potent than sotorasib; 130‑fold more potent than adagrasib |
| Conditions | NCI‑H358 KRAS G12C‑mutant NSCLC cells, 2‑hour treatment, active RAS‑binding domain pull‑down assay |
Why This Matters
Superior cellular potency at clinically relevant concentrations enables more complete target inhibition, potentially improving depth and durability of clinical response.
- [1] Zhang J, Lim SM, Yu MR, et al. D3S-001, a KRAS G12C inhibitor with rapid target engagement kinetics, overcomes nucleotide cycling, and demonstrates robust preclinical and clinical activities. Cancer Discov. 2024;14(9):1675-1698. doi:10.1158/2159-8290.CD-24-0006. (Fig. 1A; IC₅₀ values from active KRAS ELISA). View Source
